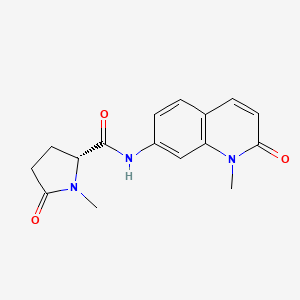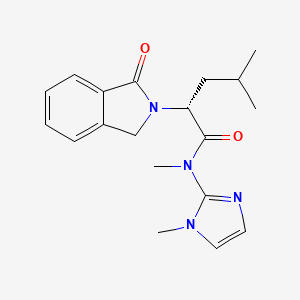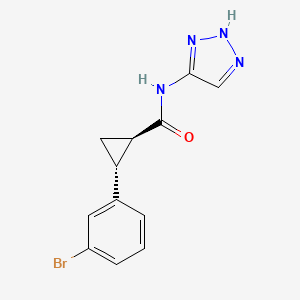
(2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in various areas. This compound is also known as Ro 31-8220, and it belongs to the class of protein kinase inhibitors.
作用機序
The mechanism of action of (2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide involves the inhibition of several protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and mitogen-activated protein kinase (MAPK). These protein kinases are involved in the regulation of various cellular processes, including cell growth, division, and differentiation. By inhibiting the activity of these protein kinases, this compound can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth and division, and prevent the formation of new blood vessels (angiogenesis). These effects make this compound a promising candidate for the treatment of cancer.
実験室実験の利点と制限
One of the main advantages of using (2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide in lab experiments is its ability to inhibit the activity of several protein kinases, which are involved in the regulation of various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells in lab experiments.
将来の方向性
There are several future directions for the research on (2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide. One of the most promising directions is the development of this compound as an anti-cancer drug. Further research is needed to determine the optimal dosage and administration method for this compound. Additionally, the potential side effects and toxicity of this compound need to be thoroughly investigated. Another future direction is the exploration of the potential applications of this compound in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases.
合成法
The synthesis of (2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with N-methylpyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with methyl isocyanate to obtain this compound.
科学的研究の応用
(2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in cancer research. It has been shown to inhibit the activity of several protein kinases, which are involved in the regulation of cell growth and division. Therefore, this compound has the potential to be used as an anti-cancer drug.
特性
IUPAC Name |
(2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-18-12(6-8-15(18)21)16(22)17-11-5-3-10-4-7-14(20)19(2)13(10)9-11/h3-5,7,9,12H,6,8H2,1-2H3,(H,17,22)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTDQBYIBNTOLM-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)NC2=CC3=C(C=C2)C=CC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C(=O)NC2=CC3=C(C=C2)C=CC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,5-dimethylpyrazol-1-yl)-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7347351.png)
![5-cyclopropyl-N-[(4S)-6-methoxy-3,4-dihydro-2H-chromen-4-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B7347359.png)
![[(2R,4S)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-(8-methylindolizin-2-yl)methanone](/img/structure/B7347373.png)
![2-cyclobutyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyrazole-3-carboxamide](/img/structure/B7347380.png)
![7-fluoro-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1-benzofuran-4-carboxamide](/img/structure/B7347390.png)



![(2S,5R)-5-(morpholin-4-ylmethyl)-N-[(1-propylpyrrol-3-yl)methyl]oxolane-2-carboxamide](/img/structure/B7347413.png)
![(1R,2R)-2-methoxy-N-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7347416.png)
![[4-(5-fluoropyridin-3-yl)piperazin-1-yl]-[(2S,3S)-3-methyl-1,4-dioxan-2-yl]methanone](/img/structure/B7347424.png)
![(2R,3R)-3-methyl-N-[1-(3-methylphenyl)-5-propylpyrazol-4-yl]-1,4-dioxane-2-carboxamide](/img/structure/B7347447.png)
![8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B7347453.png)
![N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-4-methoxy-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7347461.png)